molecular formula C11H6FNO B13687216 3-Fluoro-4-hydroxy-1-naphthonitrile

3-Fluoro-4-hydroxy-1-naphthonitrile

Cat. No.: B13687216
M. Wt: 187.17 g/mol
InChI Key: CDOBMHNGPAGGRV-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6FNO It is a derivative of naphthalene, featuring a fluorine atom, a hydroxyl group, and a nitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-1-naphthonitrile typically involves the introduction of the fluorine atom and the nitrile group onto the naphthalene ring. One common method is the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable nitrile source under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

3-Fluoro-4-hydroxy-1-naphthonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxybenzoic acid
  • 4-Fluoro-3-hydroxybenzonitrile
  • 3-Fluoro-4-hydroxyphenylacetonitrile

Uniqueness

3-Fluoro-4-hydroxy-1-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The combination of the fluorine atom, hydroxyl group, and nitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H6FNO

Molecular Weight

187.17 g/mol

IUPAC Name

3-fluoro-4-hydroxynaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6FNO/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5,14H

InChI Key

CDOBMHNGPAGGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)F)C#N

Origin of Product

United States

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